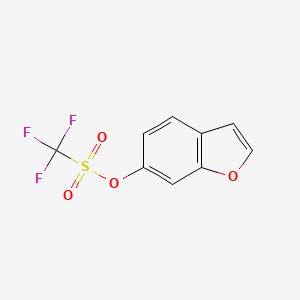

Benzofuran-6-YL trifluoromethanesulfonate

Description

Contextualization of Benzofuran (B130515) Derivatives in Modern Heterocyclic Chemistry

The benzofuran nucleus, a heterocyclic system consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov This structural motif is prevalent in a vast array of natural products and biologically active compounds, exhibiting a broad spectrum of pharmacological properties. rsc.orgphytojournal.com

Benzofuran derivatives are recognized for their potent biological activities, which include:

Anticancer nih.gov

Antimicrobial and Antifungal phytojournal.com

Antiviral rsc.org

Anti-inflammatory phytojournal.com

Antioxidant nih.gov

Prominent examples of drugs containing the benzofuran moiety include Amiodarone, an antiarrhythmic agent, and Griseofulvin, an antifungal drug. The inherent bioactivity of the benzofuran core has made it a primary target for synthetic chemists, who continue to explore new derivatives for potential therapeutic applications and advanced materials. nih.govphytojournal.com The development of novel synthetic methods to functionalize the benzofuran ring is crucial for accessing new chemical diversity and expanding its utility. nih.gov

Significance of Trifluoromethanesulfonate (B1224126) as a Strategic Leaving Group in Organic Transformations

In the realm of organic synthesis, the efficiency of a chemical transformation often hinges on the quality of the leaving group. A trifluoromethanesulfonate group, commonly known as a triflate (OTf), is one of the most effective leaving groups employed by chemists. Its exceptional reactivity stems from the high stability of the triflate anion, which is resonance-stabilized and features three strongly electron-withdrawing fluorine atoms.

Triflates are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. nih.gov In these transformations, they serve as "pseudohalides," acting as highly reactive substitutes for traditional halide leaving groups (I, Br, Cl). nih.gov This allows for the activation of phenols and their derivatives for C-C bond formation, a transformation that is otherwise challenging. nih.gov The reactivity of triflates in such coupling reactions is generally high, often exceeding that of bromides. tcichemicals.com

The use of aryl triflates enables a two-step sequence to convert a carbon-oxygen bond of a phenol (B47542) into a new carbon-carbon bond, significantly expanding the toolbox for constructing complex biaryl systems and other important structural motifs. nih.gov

Table 1: Properties of Benzofuran-6-YL Trifluoromethanesulfonate

| Property | Value |

|---|---|

| Chemical Formula | C₉H₅F₃O₄S |

| CAS Number | 227752-25-2 |

| Molecular Weight | 282.20 g/mol |

| Synonyms | 1-Benzofuran-6-yl trifluoromethanesulfonate, Benzofuran-6-yl triflate |

| Precursor | 1-Benzofuran-6-ol chemicalbook.com |

Overview of Research Trajectories for this compound

This compound is strategically designed for applications in palladium-catalyzed cross-coupling reactions. Its primary research trajectory involves its use as an electrophilic partner to introduce the benzofuran-6-yl moiety into a target molecule. The triflate group at the 6-position activates this specific site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for bond formation.

Research efforts focus on utilizing this compound in various palladium-catalyzed reactions to synthesize functionalized benzofuran derivatives, which are often intermediates for bioactive molecules. researchgate.net The key advantage is the ability to form new carbon-carbon or carbon-heteroatom bonds at a specific position on the benzofuran core.

Key Research Applications:

Suzuki-Miyaura Coupling: The reaction of this compound with various aryl or vinyl boronic acids (or their esters) is a primary application. This reaction facilitates the synthesis of 6-arylbenzofurans, which are scaffolds of significant interest in medicinal chemistry. researchgate.net

Sonogashira Coupling: Coupling with terminal alkynes provides access to 6-alkynylbenzofurans. These products can serve as versatile intermediates for further transformations or as components of conjugated materials.

Heck Coupling: Reaction with alkenes allows for the introduction of vinyl groups at the 6-position, leading to the synthesis of stilbene-like benzofuran derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, producing 6-aminobenzofurans, which are important pharmacophores.

The development of efficient catalytic systems, often involving sophisticated phosphine (B1218219) ligands, is critical to achieving high yields and selectivity in these transformations. nih.govnih.gov The conditions for these reactions are typically optimized to balance catalyst activity with the stability of the triflate group, which can be susceptible to hydrolysis under certain conditions. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reaction Using an Aryl Triflate

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or K₃PO₄ | Dioxane, Toluene, or DMF | 6-Aryl or 6-Vinylbenzofuran |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 6-Alkynylbenzofuran |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) or DMF | 6-Vinylbenzofuran Derivative |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 6-(Dialkylamino)benzofuran |

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-6-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4S/c10-9(11,12)17(13,14)16-7-2-1-6-3-4-15-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAMRJBYHWTCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463478 | |

| Record name | BENZOFURAN-6-YL TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227752-25-2 | |

| Record name | BENZOFURAN-6-YL TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-6-yl trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ZY55WS9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for the Preparation of Benzofuran 6 Yl Trifluoromethanesulfonate and Analogous Structures

Precursor Synthesis and Functionalization Strategies for the Benzofuran (B130515) C-6 Position

The immediate and most crucial precursor for benzofuran-6-yl trifluoromethanesulfonate (B1224126) is benzofuran-6-ol (also known as 6-hydroxybenzofuran). The synthesis of this precursor can be achieved through several distinct routes, starting from commercially available materials.

Another efficient approach is a two-step procedure that starts from 2,4-dihydroxyacetophenone. arkat-usa.org In this strategy, the starting material is first converted into 6-hydroxybenzofuran-3(2H)-one, which is then reduced using a reagent like lithium borohydride (B1222165) to furnish 6-hydroxybenzofuran (B80719). arkat-usa.org This unified strategy has been developed for the synthesis of various regioisomeric hydroxybenzofurans (HBFs), including the 4-, 5-, 6-, and 7-HBF isomers. arkat-usa.org

More complex precursors, such as 6-hydroxybenzofuran-3-carboxylic acid, can also be synthesized. A robust, four-step, one-pot process has been developed starting from 3-methoxyphenol (B1666288) to access this scaffold, which can serve as a precursor following a decarboxylation step. acs.orgacs.org

Functionalization of the benzofuran core at the C-6 position is also a key strategy. For instance, a benzoyl group can be introduced at the C-6 position via a Friedel-Crafts acylation reaction, a process that can be catalyzed by bismuth (III) trifluoromethanesulfonate. orgsyn.org This demonstrates a method to functionalize the ring before or after the formation of the core benzofuran structure.

Table 1: Comparison of Synthetic Routes to 6-Hydroxybenzofuran and its Derivatives

| Starting Material | Key Steps | Product | Advantages | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | 1. Reaction with chloroacetic acid2. Cyclization (Acetic anhydride)3. Demethylation | 6-Hydroxybenzofuran | Scalable, cost-effective, environmentally benign | researchgate.netresearchgate.net |

| 2,4-Dihydroxyacetophenone | 1. Conversion to 6-hydroxybenzofuranone2. Reduction (Lithium borohydride) | 6-Hydroxybenzofuran | Efficient two-step procedure | arkat-usa.org |

| 3-Methoxyphenol | 1. Reaction with ethyl chloroacetate2. Acylation with diethyl oxalate3. Dehydrative cyclization4. Demethylation | 6-Hydroxybenzofuran-3-carboxylic acid | Robust one-pot potential | acs.orgacs.org |

Regioselective Triflation Approaches to Install the Trifluoromethanesulfonate Moiety

The conversion of the phenolic hydroxyl group of benzofuran-6-ol into a triflate group is a pivotal transformation. This is because aryl triflates are highly versatile intermediates in modern synthetic chemistry, particularly for cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. oregonstate.eduresearchgate.net

The most common and straightforward method for synthesizing benzofuran-6-yl trifluoromethanesulfonate is the direct triflation of benzofuran-6-ol. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by quenching the resulting phenoxide with a triflating agent.

Common triflating agents include trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh). The choice of base is crucial and typically includes non-nucleophilic amines like pyridine (B92270) or triethylamine, or stronger bases such as sodium hydride (NaH) for less reactive phenols. For example, in the synthesis of a complex natural product, a C2-hydroxylated benzofuran intermediate was successfully converted to the corresponding triflate in high yield using sodium hydride and phenyl triflimide. acs.org This specific transformation highlights a reliable method applicable to the benzofuran system. acs.org Furthermore, the conversion of 6-hydroxybenzofuran to its aryl triflate has been documented as a key step in a concise synthesis of 6-cyanobenzofuran, where the triflate is subsequently displaced in a palladium-catalyzed cyanation reaction. researchgate.net

Indirect synthetic routes to aryl triflates, which would avoid the direct use of a phenol (B47542) precursor, are not commonly reported for this compound. Such routes are generally less practical and synthetically inefficient compared to the direct triflation of the corresponding phenol. The high efficiency, regioselectivity, and reliability of the direct conversion of benzofuran-6-ol to its triflate derivative make it the overwhelmingly preferred synthetic strategy in the literature.

Optimization of Reaction Conditions and Yields in Triflation Processes

Optimizing the reaction conditions is essential to maximize the yield and purity of this compound while minimizing side reactions. Key parameters that can be adjusted include the choice of triflating agent, base, solvent, reaction temperature, and reaction time.

Triflating Agent: Triflic anhydride (Tf₂O) is highly reactive and often provides rapid and complete conversion at low temperatures. N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) is a milder, solid reagent that is easier to handle and can be advantageous for sensitive substrates.

Base: Amine bases such as pyridine or 2,6-lutidine are commonly used to scavenge the triflic acid (TfOH) byproduct. For substrates where the hydroxyl group is less acidic, a stronger, non-nucleophilic base like sodium hydride (NaH) can be employed to ensure complete deprotonation prior to the addition of the triflating agent. acs.org

Solvent: Aprotic solvents are required for this reaction. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Other solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) may also be used.

Temperature: Triflation reactions are typically conducted at low temperatures, ranging from -78 °C to 0 °C, and then allowed to warm to room temperature. This control helps to prevent potential side reactions and decomposition of sensitive substrates.

A study involving the triflation of a hydroxylated benzofuran core as part of a total synthesis reported an 86% yield for the two-step sequence of hydroxylation followed by triflation, demonstrating the high efficiency of this transformation under optimized conditions. acs.org

Table 2: Typical Reaction Parameters for Direct Triflation of Phenolic Precursors

| Parameter | Options | Considerations |

| Triflating Agent | Triflic anhydride (Tf₂O)N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) | Tf₂O is more reactive. Tf₂NPh is a milder, solid reagent, often used for sensitive substrates. acs.org |

| Base | Pyridine, 2,6-Lutidine, Triethylamine (Et₃N)Sodium Hydride (NaH) | Amine bases scavenge acid byproduct. NaH is used for complete deprotonation of less acidic phenols. acs.org |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Must be aprotic and inert to the reaction conditions. |

| Temperature | -78 °C to Room Temperature | Low temperature is often used initially to control reactivity and minimize side products. |

| Yield | Generally high (e.g., >85%) | Highly dependent on substrate and purity of reagents. An 86% yield has been reported for a related system. acs.org |

Mechanistic Investigations into the Reactivity of Benzofuran 6 Yl Trifluoromethanesulfonate

Exploration of Reaction Mechanisms for C-O Bond Activation and Cleavage

The activation and cleavage of the C-O bond in benzofuran-6-yl trifluoromethanesulfonate (B1224126) are pivotal steps that initiate its participation in a variety of cross-coupling reactions. The primary mechanism for this process, particularly in transition metal-catalyzed reactions, is oxidative addition. In this step, a low-valent metal complex, typically palladium(0) or nickel(0), inserts into the C(sp²)–O bond of the aryl triflate. nih.gov

The catalytic cycle generally proceeds as follows:

Oxidative Addition: The active M(0) catalyst (where M = Pd or Ni) reacts with the benzofuran-6-yl trifluoromethanesulfonate to form a M(II) complex. This is often the rate-determining step in the catalytic cycle.

Transmetalation (for cross-coupling reactions): A nucleophilic coupling partner, often an organometallic reagent (e.g., organoboron, organozinc, or organotin compound), transfers its organic group to the M(II) complex, displacing the triflate group.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C or C-heteroatom bond and regenerating the M(0) catalyst, which can then re-enter the catalytic cycle.

Recent studies have also explored alternative pathways, such as nickel-catalyzed reductive cross-electrophile coupling, where both coupling partners are electrophiles. acs.org In the context of this compound, this would involve the coupling with another electrophile, such as a thiocarbonate, via C-O bond cleavage. acs.org

Furthermore, dual catalytic systems merging palladium catalysis with visible-light photoredox catalysis have emerged as a powerful strategy for the carboxylation of aryl triflates using CO2. acs.org This approach avoids the need for stoichiometric metallic reductants, offering a more environmentally benign process. acs.org Spectroscopic studies in related systems suggest that electron transfer from an iridium(III)/amine combination can generate the aryl carboxylate and the active Pd(0) species for catalytic turnover. acs.org

Role of Ligands and Catalytic Systems in Promoting Reactivity

The choice of ligand and the nature of the catalytic system are critical in dictating the efficiency and outcome of reactions involving this compound. The ligand plays a multifaceted role by stabilizing the metal center, influencing its electronic properties, and controlling the steric environment around it.

Palladium-Based Catalysts: Palladium complexes are the most extensively studied catalysts for the activation of aryl triflates. nih.govorganic-chemistry.orgorganic-chemistry.org Systems like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used as palladium precursors. The reactivity and selectivity of these catalysts are profoundly influenced by the supporting ligands.

Bulky, Electron-Rich Phosphine (B1218219) Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and P(t-Bu)₃ (tri-tert-butylphosphine) have proven to be highly effective. nih.govorganic-chemistry.org Their large steric bulk promotes the formation of monoligated palladium(0) species, which are highly reactive in oxidative addition. nih.gov The electron-donating nature of these ligands increases the electron density on the palladium center, which also facilitates the oxidative addition step. organic-chemistry.org

Biaryl Monophosphine Ligands: These ligands have demonstrated broad utility in C-N and C-C bond-forming reactions. nih.gov Their structural features can be fine-tuned to achieve desired reactivity and selectivity.

Norbornene (NBE): In some palladium-catalyzed reactions, norbornene acts as a cooperative catalyst, enabling transformations like C-H amination and C-O alkenylation of aryl triflates. rsc.org

Nickel-Based Catalysts: Nickel catalysts have emerged as a cost-effective alternative to palladium for the activation of C-O bonds. acs.orgorganic-chemistry.org Nickel(0) complexes, often generated in situ from Ni(II) salts, can effectively cleave the C-O bond of aryl triflates. In cross-electrophile coupling reactions, a combination of a nickel catalyst and a reducing agent is employed. acs.org Multimetallic systems, combining both nickel and palladium, have been developed for challenging cross-couplings, such as the reaction of aryl chlorides with aryl triflates. organic-chemistry.org Additives like LiCl can play a crucial role in accelerating the reduction of Ni(II) to the active Ni(0) species. organic-chemistry.org

The table below summarizes representative catalytic systems used for the transformation of aryl triflates, which are applicable to this compound.

| Catalyst Precursor | Ligand | Reaction Type | Reference |

| Pd(OAc)₂ | XPhos | Desulfitative Arylation | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | Suzuki Coupling | organic-chemistry.org |

| NiCl₂(dme) | Reductive Coupling | acs.org | |

| Pd(OAc)₂/Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | dppf | Carboxylation with CO₂ | acs.org |

| NiCl₂·glyme/Pd₂(dba)₃ | dppf | Cross-Ullman Coupling | organic-chemistry.org |

Analysis of Electronic and Steric Factors Governing Regioselectivity and Stereospecificity

The regioselectivity and stereospecificity of reactions involving this compound are governed by a complex interplay of electronic and steric factors originating from the substrate, the coupling partner, and the catalytic system.

Regioselectivity: In the context of the benzofuran (B130515) scaffold, functionalization can potentially occur at different positions. However, when starting with this compound, the primary site of reaction is the C-6 position due to the presence of the excellent triflate leaving group.

The electronic nature of the benzofuran ring itself can influence reactivity. The benzofuran system is generally electron-rich, which can impact the rate of oxidative addition. Substituents on the benzofuran ring can further modulate this electronic character. For instance, electron-donating groups would increase the electron density of the aromatic system, while electron-withdrawing groups would decrease it.

In reactions where C-H activation might compete with C-O bond cleavage, the inherent reactivity of the C-H bonds on the benzofuran ring becomes relevant. The C2-proton of benzofuran is the most acidic, making the C2-position susceptible to functionalization. hw.ac.uk However, in cross-coupling reactions of this compound, the C-O bond is significantly more reactive towards oxidative addition than the C-H bonds, ensuring high regioselectivity at the C-6 position.

Stereospecificity: Stereospecificity becomes a key consideration when the reaction creates a new stereocenter. In many cross-coupling reactions of achiral this compound with achiral coupling partners, this is not a primary concern. However, if a chiral ligand is employed, enantioselective transformations can be achieved.

The steric environment around the palladium or nickel center, largely dictated by the ligand, plays a crucial role. Bulky ligands can create a chiral pocket around the metal, influencing the facial selectivity of the reaction. rsc.org For example, in Suzuki-Miyaura coupling reactions, the use of chiral phosphine-oxazoline based ligands with palladium can lead to stereoselective outcomes. nih.gov

The steric and electronic properties of both coupling partners also have a significant impact. Sterically hindered aryl triflates or nucleophiles may require more reactive catalytic systems or harsher reaction conditions. organic-chemistry.org The electronic compatibility between the aryl triflate and the nucleophile is also critical for efficient transmetalation.

The following table outlines the key factors influencing selectivity in reactions of this compound.

| Factor | Influence on Regioselectivity | Influence on Stereospecificity |

| Substrate (this compound) | The C-O bond at the 6-position is the primary reactive site. Substituents on the ring can electronically influence reaction rates. | Generally achiral, but existing chirality on the ring would be retained. |

| Catalyst/Ligand | Directs the reaction to the C-O bond. Can influence side reactions like C-H activation. | Chiral ligands can induce enantioselectivity by creating a chiral environment around the metal center. |

| Coupling Partner | Its steric bulk and electronic properties affect the rate and efficiency of transmetalation. | The structure of the coupling partner can influence the stereochemical outcome of the product. |

Transition Metal Catalyzed Cross Coupling Reactions Involving Benzofuran 6 Yl Trifluoromethanesulfonate

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of aryl triflates is well-established. For benzofuran-6-yl trifluoromethanesulfonate (B1224126), these reactions provide reliable pathways to construct new carbon-carbon bonds under relatively mild conditions.

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, valued for its operational simplicity, high functional group tolerance, and the generally low toxicity of its boron-based reagents. nih.gov Aryl triflates, like benzofuran-6-yl trifluoromethanesulfonate, are excellent electrophilic partners in this reaction, readily undergoing coupling with a wide array of aryl, heteroaryl, and alkenyl boronic acids and their corresponding esters. nih.govnih.gov

The reaction is typically catalyzed by a palladium(0) species, which is either introduced directly or generated in situ from a palladium(II) precatalyst. The choice of ligand is crucial for achieving high efficiency. Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, have been shown to significantly enhance the rates of both oxidative addition and reductive elimination, thereby expanding the scope of suitable coupling partners to include even challenging substrates. nih.gov While specific studies focusing exclusively on this compound are not prevalent, the reactivity of analogous aryl sulfonates, such as arenesulfonyl chlorides, provides a strong precedent. For these related substrates, palladium catalysts in combination with various phosphine ligands effectively promote coupling with boronic acids in solvents like tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonates Based on analogous reactions with arenesulfonyl chlorides.

| Catalyst System | Base | Solvent | Temperature | Coupling Partner | Notes |

| Pd(dba)₂ / Ligand | K₂CO₃ | THF | Reflux | Arylboronic acid | General conditions for sulfonyl chlorides. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Heteroarylboronic acid | Effective for heteroaromatic systems. |

| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 °C | Alkenylboronic ester | Mild conditions suitable for various functional groups. |

This table is illustrative and based on data for analogous aryl sulfonate compounds.

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide or triflate and a terminal alkyne, yielding substituted alkynes that are key intermediates in the synthesis of pharmaceuticals and materials. acs.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free versions have been developed. nih.gov

Aryl triflates are competent electrophiles for Sonogashira couplings. Research on related (hetero)aryl fluorosulfates demonstrates that these reactions proceed efficiently, providing access to a diverse range of alkynylated products. nih.gov The standard conditions involve a palladium catalyst, a copper(I) co-catalyst (commonly copper(I) iodide), and an amine base which also often serves as the solvent. More recent protocols have explored alternative bases, such as lithium hexamethyldisilazide (LiHMDS), which can promote the coupling of even challenging substrates like aryl fluorides, suggesting a robust applicability to aryl triflates. organic-chemistry.orgnih.gov

Table 2: Typical Sonogashira Reaction Parameters for Aryl Sulfonates Based on analogous reactions with (hetero)aryl fluorosulfates and other aryl sulfonates.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 °C | Phenylacetylene |

| Pd₂(dba)₃ / Xantphos | None | Cs₂CO₃ | Dioxane | 110 °C | Alkyl alkyne |

| Pd₂(dba)₃ | None | LiHMDS | THF | 110 °C | Functionalized terminal alkyne |

This table is illustrative and based on data for analogous aryl sulfonate compounds.

The Stille reaction involves the palladium-catalyzed coupling of an organic electrophile with an organostannane reagent. A key advantage of this reaction is the stability and functional group tolerance of the organotin compounds. nih.govresearchgate.net Vinyl triflates and, by extension, aryl triflates like this compound, are highly effective electrophiles for this transformation. researchgate.netlookchem.com

The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The coupling of vinyl triflates with various organostannanes (acetylenic, vinyl, allyl) often requires the addition of lithium chloride to proceed efficiently under mild conditions. lookchem.com For analogous arenesulfonyl chlorides, coupling with aryl, heteroaryl, and alkenylstannanes has been successfully achieved using a palladium catalyst, a copper(I) salt additive, and a phosphine ligand like tri-2-furylphosphine. nih.govresearchgate.net This suggests that this compound would react under similar conditions to produce the corresponding 6-substituted benzofurans.

The Negishi cross-coupling reaction utilizes organozinc reagents as the nucleophilic partner. These reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reaction times and milder conditions. While specific examples detailing the Negishi coupling of this compound are scarce in the literature, the high reactivity of aryl triflates makes them suitable substrates.

Modern Negishi protocols have expanded to include less reactive electrophiles like aryl chlorides, employing specialized palladium-ligand systems. organic-chemistry.org Visible-light-induced methods have also been developed that expand the scope to deactivated aryl halides by activating a palladium-zinc complex, which accelerates the oxidative addition step. nih.gov These advanced methodologies indicate that the coupling of a reactive electrophile like this compound with an organozinc reagent is a highly feasible synthetic route.

The Heck reaction is a powerful tool for the arylation of olefins, forming a new C-C bond at an unsaturated carbon. nih.gov The reaction typically involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. While the Heck reaction is most commonly performed with aryl halides, aryl triflates are also competent substrates.

The reaction can be applied to cyclic olefins like 2,3-dihydrofuran, where arylation occurs at the C2 position. nih.govrsc.org Cascade processes involving an intramolecular Heck reaction of an olefin-tethered aryl iodide followed by an intermolecular Heck reaction have been developed to synthesize complex benzofuran (B130515) derivatives, demonstrating the versatility of this reaction type in building and functionalizing the benzofuran scaffold. researchgate.net A direct Heck-type oxyarylation mechanism has also been proposed for the direct arylation and ring closure of benzofurans. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions. amazonaws.comchemrxiv.orgnih.gov They can facilitate couplings with a broad range of electrophiles and nucleophiles, sometimes exhibiting unique reactivity and selectivity. For instance, nickel catalysis has been employed for the electrochemical cross-coupling of aryl halides with benzylic trifluoroborates. nih.gov

While specific literature on the nickel-catalyzed coupling of this compound is limited, the known reactivity of nickel with other aryl sulfonates and halides provides a basis for its potential application. Nickel catalysts have been successfully used in the reductive cross-coupling of acyl chlorides with bromides and in reactions involving N-acyl benzotriazoles with epoxides, showcasing their utility in C-C bond formation under various conditions. organic-chemistry.orgnih.govrsc.org The development of methods using simple additives like tert-butylamine (B42293) as both a base and ligand in nickel-catalyzed photoredox reactions further broadens the potential for functionalizing substrates like this compound. chemrxiv.org

Copper-Mediated Cross-Coupling Processes

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, represent some of the oldest yet still relevant methods for forming C-O, C-N, and C-S bonds. wikipedia.orgwikipedia.orgmdpi.com These reactions typically involve the coupling of an aryl halide or pseudohalide, like a triflate, with a nucleophile such as an alcohol, amine, or thiol. wikipedia.org

Historically, Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts and various ligands, rendering the conditions milder. wikipedia.orgmdpi.com For instance, copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand like phenanthroline or in a ligand-free system, depending on the substrates. wikipedia.orgorganic-chemistry.org

While palladium catalysis is often favored for its efficiency, copper catalysis offers a cost-effective alternative and is particularly effective for certain transformations, such as the synthesis of aryl ethers and aryl thioethers. sci-hub.stresearchgate.net The mechanism is believed to involve the formation of a copper(I) nucleophile (e.g., alkoxide or thiolate), which then reacts with the aryl triflate. wikipedia.org Given the established utility of copper catalysis for coupling aryl pseudohalides, this compound is a suitable substrate for these transformations, enabling the introduction of a variety of functional groups at the 6-position of the benzofuran core. usda.gov

Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the construction of carbon-nitrogen bonds, a critical linkage in a vast number of pharmaceuticals. thieme.dewikipedia.org The reaction facilitates the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines. jk-sci.com Aryl triflates are well-established and highly effective electrophiles in this transformation, often exhibiting reactivity comparable to or greater than aryl bromides. wikipedia.orgwuxiapptec.com

The catalytic cycle generally begins with the oxidative addition of the aryl triflate to a Pd(0) complex, which is typically generated in situ. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wuxiapptec.com

The success of coupling unactivated electrophiles like aryl triflates heavily relies on the choice of ligand. The development of sterically bulky and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination. thieme.dewikipedia.org These ligands facilitate the crucial reductive elimination step and prevent catalyst deactivation.

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination of aryl triflates, which are directly applicable to this compound.

| Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 or Pd2(dba)3 | BINAP or DPPF | NaOt-Bu or Cs2CO3 | Toluene or Dioxane | 80-110 | wikipedia.org |

| Pd(OAc)2 | XPhos or SPhos | K3PO4 or K2CO3 | t-BuOH or Toluene | 80-100 | researchgate.net |

| [Pd(allyl)Cl]2 | CyPF-t-Bu | NaOt-Bu | Toluene | RT-100 | researchgate.net |

| Pd(OAc)2 | CM-phos | NaOt-Bu | Toluene | 100 | researchgate.net |

Analogous to C-N bond formation, palladium-catalyzed systems have been developed for the synthesis of aryl ethers (C-O bonds) and aryl thioethers (C-S bonds) from aryl triflates. wikipedia.orgnih.gov These reactions provide a powerful alternative to classical methods like the Williamson ether synthesis or Ullmann condensations, often proceeding under much milder conditions with broader functional group tolerance. wikipedia.orgnih.gov

C-O Bond Formation: The palladium-catalyzed coupling of alcohols and phenols with aryl triflates is a direct method to form alkyl aryl ethers and diaryl ethers. nih.govorganic-chemistry.org The development of bulky phosphine ligands has been critical to overcoming challenges like the competing β-hydride elimination, especially when using primary alcohols. mit.edu Catalyst systems using ligands such as SPhos and newly developed bipyrazolylphosphines have shown high efficiency for these transformations. mit.edusemanticscholar.org

C-S Bond Formation: The synthesis of aryl sulfides via palladium-catalyzed cross-coupling of thiols with aryl triflates is also a well-established and reliable method. researchgate.netresearchgate.netsemanticscholar.org Thiolates are known to be potential catalyst poisons for transition metals, but specially designed catalyst systems, often employing bidentate phosphine ligands like DPEphos or ferrocene-based ligands, can effectively promote the reaction. researchgate.netnih.gov These methods allow for the coupling of both aliphatic and aromatic thiols with aryl triflates, including heterocyclic substrates. researchgate.netnih.gov

The general conditions for these reactions mirror those of amination, typically involving a palladium source, a suitable ligand, and a base in an appropriate solvent.

Development of Novel Catalytic Systems and Ligand Architectures

The advancement of cross-coupling reactions involving less reactive electrophiles like aryl triflates is intrinsically linked to the development of sophisticated catalytic systems. The activation of the strong carbon-oxygen bond in a triflate requires a highly active catalyst, a challenge that has been met through rational ligand design.

Several "generations" of these ligands have been developed, each expanding the substrate scope and allowing for milder reaction conditions. Prominent examples have become commercially available and are routinely used in organic synthesis.

| Ligand Name | Abbreviation | Key Feature | Typical Application | Reference |

|---|---|---|---|---|

| (2-Biphenylyl)di-tert-butylphosphine | JohnPhos | Bulky, electron-rich monophosphine | General C-N, C-O coupling | organic-chemistry.org |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Highly bulky and electron-rich | C-N, C-C, and C-S coupling of aryl chlorides and sulfonates | researchgate.net |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Electron-rich methoxy (B1213986) groups | C-O coupling with primary and secondary alcohols | mit.edu |

| Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine | BrettPhos | Extremely bulky biarylphosphine | Coupling of hindered amines and aryl chlorides | unistra.fr |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF | Bidentate ferrocenyl phosphine | Early generation ligand for C-N and C-S coupling | wikipedia.orgresearchgate.net |

These advanced catalytic systems have made the cross-coupling of challenging substrates like this compound a routine and predictable transformation, enabling the efficient synthesis of complex molecules for a wide array of applications. researchgate.netunistra.fr

Other Synthetic Transformations and Derivatization Strategies of Benzofuran 6 Yl Trifluoromethanesulfonate

Nucleophilic Substitution Reactions with Varied Nucleophiles

The triflate group at the 6-position of the benzofuran (B130515) ring is susceptible to displacement by a variety of nucleophiles, typically facilitated by transition metal catalysis. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. While specific examples for benzofuran-6-yl trifluoromethanesulfonate (B1224126) are not always available in the literature, the reactivity of aryl triflates is well-established, allowing for predictions of its synthetic utility.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, in a Suzuki-Miyaura coupling , the triflate can react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the synthesis of 6-aryl or 6-vinylbenzofurans.

Similarly, the Sonogashira coupling enables the introduction of an alkynyl group by reacting the triflate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This provides access to 6-alkynylbenzofurans, which are valuable precursors for further transformations.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. By treating benzofuran-6-yl trifluoromethanesulfonate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, 6-aminobenzofuran derivatives can be synthesized. These compounds are of significant interest in medicinal chemistry.

Another important carbon-carbon bond-forming reaction is the Stille coupling , which involves the reaction of the triflate with an organostannane reagent. This reaction is known for its tolerance of a wide range of functional groups. The Heck reaction provides a means to introduce alkenyl substituents by reacting the triflate with an alkene in the presence of a palladium catalyst and a base.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinylboronic acid or ester | Pd catalyst, Base | 6-Aryl/Vinylbenzofuran |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynylbenzofuran |

| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd catalyst, Base | 6-Aminobenzofuran |

| Stille Coupling | Organostannane | Pd catalyst | 6-Aryl/Vinyl/Alkylbenzofuran |

| Heck Reaction | Alkene | Pd catalyst, Base | 6-Alkenylbenzofuran |

Carbometallation and Hydrometallation Reactions

Carbometallation and hydrometallation reactions involve the addition of an organometallic or metal hydride reagent, respectively, across a carbon-carbon multiple bond. While these reactions are less commonly reported for the direct functionalization of the benzofuran ring itself, they can be applied to unsaturated substituents introduced at the 6-position via the triflate.

For instance, a 6-alkynylbenzofuran, synthesized via a Sonogashira coupling, could undergo carbometallation with an organocuprate or organozinc reagent to generate a stereodefined vinylmetallic species. This intermediate could then be trapped with an electrophile to introduce further functionality.

Hydrometallation of a 6-alkenyl or 6-alkynylbenzofuran, using reagents such as hydroboranes or hydrosilanes, would lead to the formation of organoboranes or organosilanes, respectively. These intermediates are highly versatile and can be further transformed into a variety of functional groups, including alcohols, halides, and amines, through well-established protocols like oxidation, halogenation, or amination.

| Reaction Type | Substrate | Reagent | Intermediate/Product |

| Carbometallation | 6-Alkynylbenzofuran | Organocuprate | Vinylcuprate |

| Hydroboration | 6-Alkenylbenzofuran | Borane (e.g., 9-BBN) | 6-(Alkylboryl)benzofuran |

| Hydrosilylation | 6-Alkynylbenzofuran | Hydrosilane | 6-(Vinylsilyl)benzofuran |

Intramolecular Cyclization and Annulation Processes

This compound can serve as a precursor for the synthesis of more complex, polycyclic heterocyclic systems through intramolecular cyclization and annulation reactions. These strategies are particularly valuable in the synthesis of natural products and complex drug molecules.

A common approach involves first installing a side chain at the 6-position that contains a reactive functional group. For example, a Sonogashira coupling could be used to introduce an alkynyl substituent bearing a terminal nucleophile, such as a hydroxyl or amino group. Under appropriate conditions (e.g., treatment with a base or a transition metal catalyst), this nucleophile can attack the alkyne, leading to the formation of a new fused ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. For instance, a 6-aminobenzofuran derivative could be reacted with a diketone or a related precursor to construct a new heterocyclic ring, such as a quinoline (B57606) or a quinoxaline, fused to the benzofuran core. While specific examples starting from this compound are scarce, the general principles of these transformations on substituted benzofurans are well-documented. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful strategy for the rapid construction of molecular complexity. This compound, after conversion to a more reactive intermediate, could potentially participate in such reaction sequences.

For example, the triflate could be converted into a 6-formylbenzofuran via a carbonylation reaction or a related one-carbon homologation. This aldehyde could then serve as a key component in a variety of MCRs, such as the Ugi, Passerini, or Biginelli reactions, to generate highly functionalized and diverse molecular scaffolds incorporating the benzofuran-6-yl moiety.

Alternatively, a 6-aminobenzofuran, obtained via Buchwald-Hartwig amination of the triflate, could be employed as the amine component in MCRs. For instance, reaction with an aldehyde and an isocyanide in a Ugi-type reaction would lead to the formation of complex peptide-like structures. These strategies highlight the potential of this compound as a building block for diversity-oriented synthesis.

Applications of Benzofuran 6 Yl Trifluoromethanesulfonate As a Key Building Block in Complex Molecular Synthesis

Construction of Advanced Heterocyclic Scaffolds and Architectures

The exceptional reactivity of the triflate group in Benzofuran-6-YL trifluoromethanesulfonate (B1224126) makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to the assembly of complex heterocyclic systems. These reactions allow for the precise and efficient introduction of diverse substituents onto the benzofuran (B130515) core, leading to the generation of novel and structurally complex molecules.

Key among these transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The triflate group's high reactivity ensures that these couplings proceed under relatively mild conditions with a broad range of coupling partners.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the benzofuran scaffold and various aryl or heteroaryl boronic acids or their esters. mdpi.comrsc.orgnih.gov This methodology is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common motifs in many biologically active compounds. mdpi.com The general reaction scheme involves the coupling of Benzofuran-6-YL trifluoromethanesulfonate with an appropriate boronic acid in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling the benzofuran core with a wide variety of primary and secondary amines. wikipedia.orgnih.gov This reaction is crucial for the synthesis of arylamines, a class of compounds with significant applications in pharmaceuticals and materials science. wikipedia.org The use of specialized phosphine (B1218219) ligands is often critical for the success of these couplings, enabling the reaction to proceed with high efficiency and broad substrate scope. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the benzofuran scaffold and terminal alkynes. researchgate.netlookchem.comresearchgate.net The resulting alkynyl-substituted benzofurans are valuable intermediates that can be further elaborated into more complex structures. This method typically employs a palladium catalyst in the presence of a copper(I) co-catalyst. nih.govacs.org

The following table summarizes the typical conditions for these key cross-coupling reactions using this compound as the starting material.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(OAc)₂, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, EtOH/H₂O | 6-Aryl/Heteroarylbenzofuran |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, [Pd(allyl)Cl]₂ with phosphine ligands (e.g., XPhos, BINAP) | NaOtBu, LiOtBu, Cs₂CO₃ | Toluene, Dioxane | 6-(Amino)benzofuran |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Diisopropylamine | THF, DMF | 6-Alkynylbenzofuran |

These cross-coupling strategies provide a modular and convergent approach to synthesizing a diverse array of substituted benzofurans, which can serve as the core of more complex heterocyclic architectures.

Role in Modular Synthesis of Diverse Chemical Libraries

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a cornerstone of modern drug discovery. This compound is an exemplary scaffold for this approach due to its ability to participate in a variety of reliable and high-yielding cross-coupling reactions. This allows for the rapid generation of large and diverse chemical libraries, which can be screened for biological activity.

By employing a combinatorial approach, where this compound is reacted with a diverse set of building blocks (e.g., a library of boronic acids, amines, or alkynes), a vast chemical space can be explored efficiently. This strategy significantly accelerates the hit-to-lead optimization process in drug discovery programs.

The following table illustrates a hypothetical modular synthesis approach to generate a library of 6-substituted benzofuran derivatives.

| Starting Material | Reagent Library (Example) | Reaction Type | Resulting Library Scaffold |

| This compound | Library of diverse aryl and heteroaryl boronic acids | Suzuki-Miyaura Coupling | Library of 6-Aryl/Heteroarylbenzofurans |

| This compound | Library of primary and secondary amines | Buchwald-Hartwig Amination | Library of 6-(Amino)benzofurans |

| This compound | Library of terminal alkynes | Sonogashira Coupling | Library of 6-Alkynylbenzofurans |

The resulting libraries of benzofuran derivatives can then be subjected to high-throughput screening to identify compounds with desired biological activities. The modular nature of the synthesis allows for the rapid synthesis of analogs of any identified "hit" compounds to establish structure-activity relationships (SAR) and optimize their properties.

Precursor in the Total Synthesis of Complex Natural Product Analogs (Focus on synthetic methodology, not biological activity)

The total synthesis of natural products and their analogs is a driving force for the development of new synthetic methodologies. rsc.orgrsc.orgresearchgate.netuci.eduepfl.chrsc.org this compound serves as a valuable precursor in the synthesis of complex natural product analogs that contain the benzofuran motif. Its utility lies in the ability to introduce key structural fragments at a late stage of a synthetic sequence, a strategy known as late-stage functionalization.

The triflate group allows for the regioselective introduction of substituents that would be difficult to incorporate using other methods. This is particularly important in the synthesis of analogs where specific modifications are desired to probe the structure-activity relationships of the parent natural product.

For instance, in the synthesis of an analog of a complex natural product containing a 6-hydroxybenzofuran (B80719) moiety, the corresponding this compound can be used as a key intermediate. The triflate can be displaced via a cross-coupling reaction to introduce a variety of substituents, leading to a series of analogs with modifications at the 6-position. This approach offers a convergent and flexible route to these complex molecules.

The synthetic strategy often involves the initial construction of a more complex fragment containing other functionalities of the target natural product, followed by the crucial cross-coupling step with the this compound building block. The choice of the specific cross-coupling reaction depends on the nature of the fragment to be introduced.

| Natural Product Analog Target | Key Disconnection | Role of this compound | Key Transformation |

| Analog with a 6-aryl substituent | C6-Aryl bond | Provides the benzofuran core | Suzuki-Miyaura coupling with a complex arylboronic acid |

| Analog with a 6-amino substituent | C6-Nitrogen bond | Provides the benzofuran core | Buchwald-Hartwig amination with a complex amine |

| Analog with a 6-alkynyl substituent | C6-Alkynyl bond | Provides the benzofuran core | Sonogashira coupling with a complex terminal alkyne |

This strategic use of this compound allows for the efficient and modular synthesis of a wide range of natural product analogs, facilitating the exploration of their chemical and biological properties.

Computational and Theoretical Studies on Benzofuran 6 Yl Trifluoromethanesulfonate Chemistry

Quantum Chemical Characterization of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For benzofuran-6-yl trifluoromethanesulfonate (B1224126), these calculations can predict its geometry, electronic charge distribution, and relative stability.

The electronic structure is characterized by the interplay between the benzofuran (B130515) ring system and the potent electron-withdrawing trifluoromethanesulfonate (-OTf) group. The benzofuran moiety itself is an electron-rich aromatic system. However, the triflate group, being one of the strongest electron-withdrawing groups, significantly influences the electronic properties of the aryl ring it is attached to. This is primarily due to the inductive effect of the highly electronegative fluorine atoms and the sulfonyl group.

Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP. researchgate.netscirp.org Such studies can determine key electronic parameters. For instance, Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule, highlighting the electrophilic nature of the carbon atom attached to the triflate group. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and its behavior in charge-transfer interactions. acs.org The HOMO is typically localized on the benzofuran ring, while the LUMO may have significant contributions from the C-O bond of the triflate group, indicating its susceptibility to nucleophilic attack or oxidative addition in catalytic cycles.

Table 1: Representative Quantum Chemical Parameters for an Aryl Triflate System

| Parameter | Typical Calculated Value | Significance |

| C-OTf Bond Length | 1.40 - 1.45 Å | Indicates the strength and nature of the bond to the leaving group. |

| Mulliken Charge on C (ipso) | +0.4 to +0.6 | Highlights the electrophilic character of the carbon atom attached to the triflate group. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 to -1.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.5 to 6.5 eV | Indicates the kinetic stability and electronic excitation energy of the molecule. researchgate.net |

Note: These values are representative and can vary depending on the specific aryl group and the level of theory used in the calculation.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

DFT calculations are particularly powerful for elucidating the mechanisms of complex chemical reactions, such as the palladium-catalyzed cross-coupling reactions for which aryl triflates are excellent substrates. rsc.orgacs.org These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis. researchgate.netlibretexts.orgresearchgate.netnih.gov

For benzofuran-6-yl trifluoromethanesulfonate, DFT can be used to map the potential energy surface of its reaction with various coupling partners. This involves calculating the energies of reactants, intermediates, transition states, and products for each elementary step of the catalytic cycle. The key steps that can be analyzed include:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-OTf bond. DFT calculations can determine the activation energy for this step, which is often rate-determining. rsc.org The triflate group is an excellent leaving group, generally leading to a facile oxidative addition compared to other aryl sulfonates. unistra.fr

Transmetalation: In reactions like the Suzuki coupling, this is the step where the organic group from the organoboron reagent is transferred to the palladium center. beilstein-journals.org

Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the Pd(0) catalyst is regenerated.

By comparing the energy barriers of competing pathways, DFT can predict the regioselectivity and stereoselectivity of a reaction. beilstein-journals.orgchemrxiv.org For example, in a Heck reaction, DFT can help predict whether the reaction will yield the linear or branched product by comparing the transition state energies for the migratory insertion step. libretexts.org The choice of ligands on the palladium catalyst can significantly influence these energy profiles, a phenomenon that can be systematically studied using DFT. acs.org

Table 2: Example of Calculated Energy Profile for a Suzuki-Miyaura Coupling of an Aryl Triflate

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Reactants | Pd(PPh₃)₂ + Aryl-OTf | 0.0 |

| Oxidative Addition TS | [Pd(PPh₃)₂(Aryl)(OTf)]‡ | +15.2 |

| Oxidative Addition Product | Pd(PPh₃)₂(Aryl)(OTf) | -5.1 |

| Transmetalation TS | [Pd(PPh₃)₂(Aryl)(Ar')]‡ | +12.5 |

| Reductive Elimination TS | [Pd(PPh₃)(Aryl)(Ar')]‡ | +8.9 |

| Products | Pd(PPh₃)₂ + Aryl-Ar' | -25.7 |

Note: This is a hypothetical energy profile for a representative reaction. Actual values are highly dependent on the specific substrates, ligands, and solvent.

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations provide detailed information about stationary points on a potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of the reaction, including the role of the solvent and the conformational flexibility of the reactants and catalyst. dicp.ac.cn

For reactions involving this compound, MD simulations can provide insights into:

Solvation Effects: The explicit inclusion of solvent molecules in an MD simulation allows for a more realistic modeling of the reaction environment. This can be crucial for understanding how the solvent influences the stability of charged intermediates and transition states.

Ligand Dynamics: In palladium-catalyzed reactions, the binding and dissociation of ligands are often key to the catalytic cycle. MD simulations can track the dynamic behavior of ligands, such as phosphines, around the metal center.

Conformational Sampling: For flexible molecules, MD simulations can explore different conformations and their populations, which can be important for understanding substrate recognition and selectivity.

Although full quantum mechanical MD (QM/MD) simulations are computationally expensive, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the reacting core (e.g., the palladium center and the atoms directly involved in bond breaking/formation) is treated with a QM method, while the rest of the system (e.g., the bulk of the ligands and the solvent) is treated with a less computationally demanding MM force field.

Table 3: Typical Parameters for a QM/MM MD Simulation of a Catalytic Reaction

| Parameter | Typical Setting | Purpose |

| QM Region | Reacting atoms (e.g., Pd, C of C-OTf, incoming nucleophile) | Accurate description of electronic changes during the reaction. |

| QM Method | DFT (e.g., B3LYP) | To calculate forces for the QM region. |

| MM Force Field | AMBER, CHARMM | To model the behavior of the larger environment (solvent, parts of ligands). |

| Simulation Time | 10 - 100 ns | To sample a sufficient range of molecular motions and configurations. |

| Temperature | 298 K (or reaction temperature) | To simulate the system under realistic thermal conditions. |

| Pressure | 1 atm | To maintain constant pressure during the simulation. |

Predictive Modeling of Reactivity and Selectivity in Catalytic Processes

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be a powerful tool for understanding and predicting the behavior of a series of related compounds in catalytic reactions. nih.govresearchgate.net

For a class of compounds like substituted benzofuran triflates, a QSAR model could be developed to correlate their reactivity in a specific catalytic reaction with a set of calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.

The process of building a QSAR model for the reactivity of this compound and its derivatives would involve:

Data Set Generation: Synthesizing and testing a series of benzofuran triflates with different substituents on the benzofuran ring to obtain experimental data on their reactivity (e.g., reaction yields or rates).

Descriptor Calculation: Using computational methods to calculate a wide range of molecular descriptors for each compound in the series.

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model building process.

A validated QSAR model can then be used to predict the reactivity of new, unsynthesized benzofuran triflates, thereby guiding the design of substrates for specific catalytic applications. researchgate.net For instance, a model might predict which substituents on the benzofuran ring would enhance the rate of a Suzuki coupling reaction. nih.gov

Table 4: Examples of Descriptors Used in QSAR Models for Reactivity Prediction

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO Energy | Electron-donating ability of the molecule. |

| LUMO Energy | Electron-accepting ability of the molecule. | |

| Mulliken Charge on Reaction Center | Electrophilicity or nucleophilicity of a specific atom. | |

| Steric | Molecular Volume | The overall size of the molecule. |

| Sterimol Parameters | The steric bulk of specific substituents. | |

| Topological | Wiener Index | The branching and connectivity of the molecular graph. |

| Kier & Hall Shape Indices | The shape and flexibility of the molecule. |

Future Perspectives and Emerging Research Directions in Benzofuran 6 Yl Trifluoromethanesulfonate Chemistry

Sustainable and Green Chemistry Methodologies for Synthesis and Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of benzofuran-6-yl trifluoromethanesulfonate (B1224126) and its subsequent transformations, several sustainable methodologies are emerging as promising alternatives to traditional approaches.

One key area of development is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities by minimizing side reactions. organic-chemistry.org The triflation of 6-hydroxybenzofuran (B80719), the precursor to benzofuran-6-yl trifluoromethanesulfonate, could be significantly accelerated using microwave heating, potentially with solvent-free conditions or in greener solvents like ionic liquids or deep eutectic solvents.

Another avenue is the development of aqueous reaction conditions . Performing cross-coupling reactions of this compound in water or aqueous solvent mixtures would significantly reduce the reliance on volatile and often toxic organic solvents. researchgate.net The development of water-soluble catalysts and ligands is crucial for the success of this approach.

Furthermore, the application of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry presents a novel and potentially more sustainable route for the synthesis of aryl triflates. researchgate.net This methodology could offer a more atom-economical and environmentally benign alternative to traditional triflating agents.

| Green Chemistry Approach | Potential Advantages for this compound | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. | Optimization of microwave parameters for triflation and cross-coupling reactions. |

| Aqueous Reaction Media | Reduced use of volatile organic compounds (VOCs), improved safety profile. | Development of water-soluble palladium catalysts and ligands. |

| SuFEx Chemistry | High atom economy, potential for milder reaction conditions. | Adaptation of SuFEx reagents and conditions for heterocyclic phenols like 6-hydroxybenzofuran. |

Integration into Automated Synthesis Platforms and Flow Chemistry

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the development of automated synthesis platforms and flow chemistry techniques. Integrating the synthesis and reactions of this compound into these systems is a key future direction.

Automated high-throughput synthesis platforms can be employed to rapidly generate a diverse range of derivatives from this compound. capes.gov.brresearchgate.netsemanticscholar.org By utilizing robotic liquid handlers and parallel reactors, numerous cross-coupling reactions with different boronic acids, amines, or alkynes can be performed simultaneously, accelerating the discovery of new bioactive molecules.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at high temperatures and pressures. acsgcipr.orgmdpi.comrsc.org The synthesis of this compound itself, as well as its subsequent palladium-catalyzed reactions like Suzuki-Miyaura or Heck couplings, can be adapted to flow reactor systems. youtube.com This would enable a more controlled, efficient, and scalable production of its derivatives.

| Technology | Application to this compound | Expected Benefits |

| Automated Synthesis | Parallel synthesis of libraries of benzofuran (B130515) derivatives. | Rapid generation of structure-activity relationship (SAR) data. |

| Flow Chemistry | Continuous production of this compound and its derivatives. | Improved safety, scalability, and process control. |

Expanding the Scope of Reactions and Enhancing Selectivity Control

While palladium-catalyzed cross-coupling reactions are the cornerstone of this compound chemistry, there is significant potential to expand its reaction repertoire and to achieve higher levels of selectivity.

Future research will likely focus on a broader range of cross-coupling partners, including organosilicon, organozinc, and organocopper reagents. Furthermore, the development of other transition-metal-catalyzed reactions, such as aminations, etherifications, and cyanation reactions, will further enhance the synthetic utility of this intermediate. The Buchwald-Hartwig amination , for instance, would allow for the direct introduction of a wide variety of primary and secondary amines at the 6-position of the benzofuran core. wikipedia.orgnih.govlibretexts.org

A significant challenge and opportunity lies in achieving regioselective functionalization of the benzofuran nucleus. The benzofuran ring system has multiple reactive sites, and controlling the selectivity of reactions is crucial for the synthesis of specific isomers. Methodologies such as directed ortho-metalation (DoM) could be explored to functionalize the positions adjacent to the triflate group or other directing groups on the benzofuran ring. harvard.edudiva-portal.org Additionally, advancements in C-H activation/functionalization reactions could provide novel pathways to introduce substituents at various positions on the benzofuran scaffold with high selectivity, bypassing the need for pre-functionalized starting materials. semanticscholar.orgrsc.org

| Reaction Type | Potential Application to this compound | Desired Outcome |

| Buchwald-Hartwig Amination | Coupling with a diverse range of amines. | Synthesis of 6-amino-benzofuran derivatives. |

| Sonogashira Coupling | Reaction with terminal alkynes. | Introduction of alkynyl moieties for further elaboration. |

| Directed Ortho-Metalation | Functionalization of positions adjacent to existing substituents. | Synthesis of polysubstituted benzofuran derivatives with precise control. |

| C-H Activation | Direct functionalization of C-H bonds on the benzofuran ring. | More atom- and step-economical synthetic routes. |

Design of Next-Generation Reagents and Catalysts

The development of new reagents and catalysts is paramount to overcoming the current limitations and expanding the future applications of this compound.

The design of next-generation triflating agents could lead to milder and more selective methods for the synthesis of this compound from 6-hydroxybenzofuran. youtube.com Reagents with improved stability, lower cost, and enhanced reactivity profiles would be highly beneficial.

In the realm of catalysis, the development of more active, stable, and selective palladium catalysts remains a key research area. The use of advanced phosphine (B1218219) ligands , such as the Buchwald-type biarylphosphine ligands, has already demonstrated significant improvements in the efficiency of cross-coupling reactions with aryl triflates. researchgate.netsigmaaldrich.cnpolyu.edu.hk Future work will likely focus on designing ligands that are specifically tailored for reactions involving electron-rich heterocyclic triflates like this compound. Furthermore, the exploration of catalysts based on other transition metals, such as nickel or copper, could offer alternative reactivity and selectivity profiles.

| Area of Development | Desired Improvements for this compound Chemistry |

| Triflating Reagents | Milder reaction conditions, higher yields, improved functional group tolerance. |

| Palladium Catalysts | Higher turnover numbers, lower catalyst loadings, broader substrate scope. |

| Phosphine Ligands | Enhanced activity for electron-rich substrates, improved stability, and selectivity. |

| Alternative Metal Catalysts | Novel reactivity, potentially lower cost, and different selectivity. |

Q & A

Q. What are the recommended methods for synthesizing Benzofuran-6-YL trifluoromethanesulfonate in laboratory settings?

- Methodological Answer : Synthesis involves multi-step organic reactions. For example:

- Stepwise coupling : Compound 35 (a benzofuran derivative) was synthesized via Pd-catalyzed cross-coupling of a trifluoromethanesulfonate precursor, yielding 13% after purification. Key intermediates were characterized by ¹H NMR and LCMS (e.g., δ 8.40 (s, 1H), ES-LCMS m/z 515 (M+1)) .

- Benzofuran core formation : Reacting O-arylhydroxylamine hydrochlorides with ketones under methanesulfonic acid catalysis forms benzofuran scaffolds. Subsequent triflation introduces the sulfonate group .

Table 1 : Synthesis Parameters from

| Step | Conditions | Yield | Key Analytical Data |

|---|---|---|---|

| F | Pd-catalyzed coupling | 13% | ¹H NMR (MeOH-d₄): δ 8.40 (s), 7.86–7.93 (m); HRMS: 515.1592 (calc. 515.1590) |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using δ 8.40 (s, aromatic H) and δ 2.93 (s, CH₃) to confirm substitution patterns .

- HRMS/LCMS : Validate molecular formula (e.g., C₂₈H₂₁BF₂N₂O₅) and purity (100% by ES-LCMS) .

- Infrared spectroscopy : Identify sulfonate stretches (S=O at ~1350–1200 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : OSHA-compliant chemical goggles and nitrile gloves. Inspect gloves before use and dispose properly .

- Storage : Protect from light and moisture; store under argon to prevent degradation .

- Waste disposal : Follow institutional guidelines for halogenated waste due to the triflate group’s reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-dimensional NMR : Use COSY and HSQC to resolve overlapping signals (e.g., δ 7.86–7.93 multiplicity in ) .

- Isotopic labeling : Introduce deuterated analogs to confirm peak assignments.

- Cross-validation : Compare HRMS data with theoretical values (e.g., 515.1590 vs. 515.1592) to rule out impurities .

Q. What challenges arise when using this compound in cross-coupling reactions?

- Methodological Answer :

- Triflate stability : Competing hydrolysis under humid conditions requires anhydrous solvents and inert atmospheres .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄) and ligands to improve coupling efficiency.

- Monitoring : Use LCMS (as in ) to track reaction progress and byproduct formation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Hygroscopicity : Store at −20°C under argon to minimize moisture absorption .

- Light sensitivity : Protect from UV exposure to prevent decomposition (observe color changes in ’s COA) .

Table 2 : Stability Assessment from

| Parameter | Storage Condition | Outcome |

|---|---|---|

| Purity | Argon, dark | 99% |

| Hf content | Ambient light | ↓23.3% to 20% |

Q. What advanced applications exist for this compound in medicinal chemistry?

- Methodological Answer :

- Radiolabeling : Triflates serve as precursors for ¹⁸F-labeled probes (e.g., [¹⁸F]DCFPyL synthesis in ). Optimize reaction time/temperature to maximize radiochemical yield .

- Enzyme inhibition : Functionalize the benzofuran core to target enzymes (e.g., HCV inhibitors in ). Use SPR or crystallography to study binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products